molecular formula C7H3BrClFO B1629255 2-Bromo-3-fluorobenzoyl chloride CAS No. 1000339-91-2

2-Bromo-3-fluorobenzoyl chloride

Cat. No. B1629255
CAS RN: 1000339-91-2
M. Wt: 237.45 g/mol
InChI Key: BIDXHLMXMWMYJC-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorobenzoyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that is used in the synthesis of various organic compounds.

Scientific Research Applications

Molecular Structures and Conformational Studies

  • Gas Phase Molecular Structures : Research on 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride, closely related to 2-bromo-3-fluorobenzoyl chloride, investigated their gas phase molecular structures. These compounds were found to exist as non-planar conformers (anti and gauche) in the gas phase, with significant trends observed in molecular behavior as the ortho halogen atomic size increases (Johansen, Dahl, & Hagen, 2013).

Chemical Synthesis and Transformations

  • Facile Synthesis of Halogenated Aromatic Compounds : A study demonstrated a scalable synthesis of 2-bromo-3-fluorobenzonitrile using NaOMe-catalyzed bromodeboronation, showcasing the versatility of halogenated compounds like 2-bromo-3-fluorobenzoyl chloride in synthetic chemistry (Szumigala, Devine, Gauthier, & Volante, 2004).

Applications in Material Science

  • Formation of Polytypic Forms in Crystals : A study on 4-fluorobenzoyl chloride, similar in structure to 2-bromo-3-fluorobenzoyl chloride, revealed insights into the crystallization pathway of the compound, suggesting potential applications in material science (Dikundwar & Row, 2014).

Medicinal Chemistry and Drug Development

  • Synthesis of Antimicrobial Compounds : Research on compounds synthesized from 2-bromo-3-fluorobenzoyl chloride derivatives demonstrated antimicrobial activity, indicating its significance in the development of new antibacterial and antifungal agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).

Mechanism of Action

Target of Action

2-Bromo-3-fluorobenzoyl chloride is a type of acid halide derived from benzene . It is an electrophile that can react with nucleophiles in various chemical reactions . The primary targets of this compound are molecules with nucleophilic sites, such as amines, alcohols, and carboxylic acids .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic acyl substitution . In this reaction, the nucleophile attacks the carbonyl carbon of the 2-Bromo-3-fluorobenzoyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a chloride ion and forming a new bond with the nucleophile .

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromo-3-fluorobenzoyl chloride depend on the nature of the nucleophile it reacts with. For instance, if the nucleophile is a biological molecule like an amino acid, the resulting product could potentially interfere with protein synthesis or other biochemical pathways .

Pharmacokinetics

Its bioavailability would depend on factors such as the route of administration and the presence of other substances that can react with it .

Result of Action

The molecular and cellular effects of 2-Bromo-3-fluorobenzoyl chloride’s action depend on the specific nucleophile it reacts with. The compound itself is known to be corrosive and can cause burns on skin and eyes . On a molecular level, it can form various products depending on the nucleophile, potentially leading to a wide range of effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-fluorobenzoyl chloride. For instance, the presence of moisture can lead to hydrolysis of the compound, reducing its reactivity . Additionally, the compound should be handled in a well-ventilated place to prevent inhalation of fumes .

properties

IUPAC Name

2-bromo-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDXHLMXMWMYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617938
Record name 2-Bromo-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluorobenzoyl chloride

CAS RN

1000339-91-2
Record name 2-Bromo-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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